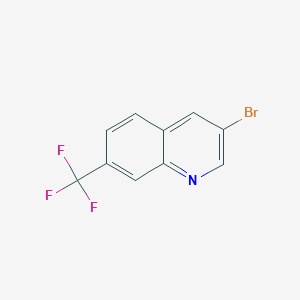

3-溴-7-(三氟甲基)喹啉

描述

3-Bromo-7-(trifluoromethyl)quinoline, also known as 3-Bromo-7-TFMQ, is an organobromine compound with a quinoline ring structure. It is a versatile reagent that has been used in various scientific research applications, including drug discovery, organic synthesis, and biochemistry. 3-Bromo-7-TFMQ is a powerful brominating agent that is used in the synthesis of many organic compounds. Its unique properties make it an attractive choice for lab experiments and research applications.

科学研究应用

Synthesis of Quinoline Derivatives

3-Bromo-7-(trifluoromethyl)quinoline serves as a precursor in the synthesis of a wide array of quinoline derivatives. It is involved in reactions that lead to the formation of quinolines with diverse functional groups, indicating its utility in constructing complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, it has been utilized in the development of quinolines that exhibit strong intramolecular charge-transfer fluorescence, offering applications in bioimaging and as probes for biological studies (Chen et al., 2019).

Functionalization and Structural Elaboration

The compound's ability to undergo functionalization and structural elaboration makes it valuable for synthesizing compounds with specific properties. Research shows that it can be transformed into variously substituted quinolines through processes such as halogen/metal exchange and electrophilic substitution, showcasing its adaptability in organic synthesis (Marull & Schlosser, 2003).

Development of Antimicrobial and Antimalarial Agents

Derivatives of 3-Bromo-7-(trifluoromethyl)quinoline have been explored for their antimicrobial and antimalarial activities. Certain quinoline derivatives synthesized from it have shown promising activities against various microorganisms, highlighting its potential as a scaffold for developing new therapeutic agents (Ishikawa et al., 2012).

Applications in Organic Electronics

The strong intramolecular charge-transfer properties of some quinoline derivatives derived from 3-Bromo-7-(trifluoromethyl)quinoline suggest their suitability for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This opens avenues for the material's use in the development of high-performance electronic devices (Chen et al., 2019).

Exploration of Steric Effects in Chemical Reactions

The compound has also been used to study steric effects in chemical reactions, providing insights into how the trifluoromethyl group influences reactivity and selectivity. This knowledge is crucial for designing synthetic strategies for complex molecules (Schlosser et al., 2006).

属性

IUPAC Name |

3-bromo-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVRXDNEVZSQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-(trifluoromethyl)quinoline | |

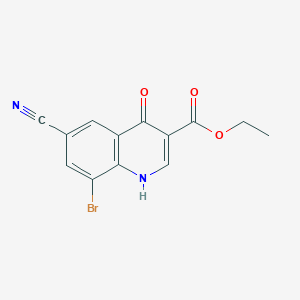

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

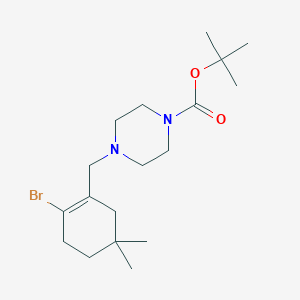

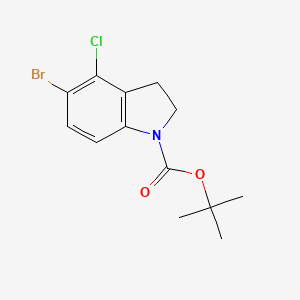

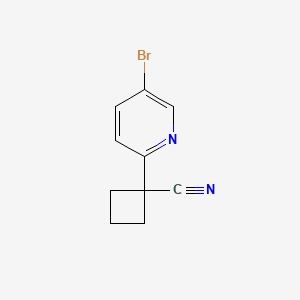

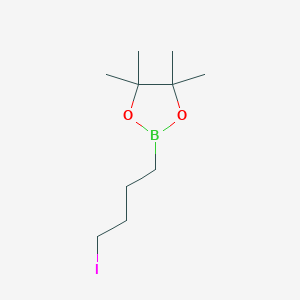

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)

![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)